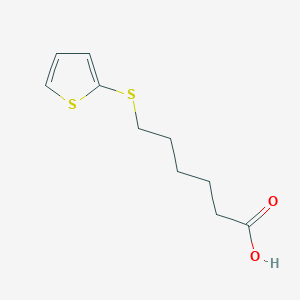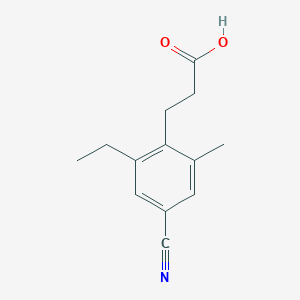
3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid
描述
3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a phenyl ring substituted with cyano, ethyl, and methyl groups, along with a propionic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group to the phenyl ring.
Reduction: Conversion of the nitro group to an amino group.
Cyanation: Substitution of the amino group with a cyano group.
Alkylation: Introduction of ethyl and methyl groups to the phenyl ring.
Carboxylation: Formation of the propionic acid moiety.
Industrial Production Methods
Industrial production methods might involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.
Reduction: Reduction reactions might convert the cyano group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies.
Medicine: Exploration as a pharmaceutical agent.
Industry: Use in the production of materials or agrochemicals.
作用机制
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating biological pathways. The cyano group could play a role in binding interactions, while the propionic acid moiety might influence solubility and bioavailability.
相似化合物的比较
Similar Compounds
- 3-(4-Cyano-2-methyl-phenyl)-propionic acid
- 3-(4-Cyano-2-ethyl-phenyl)-propionic acid
- 3-(4-Cyano-6-methyl-phenyl)-propionic acid
Uniqueness
The unique combination of cyano, ethyl, and methyl groups on the phenyl ring, along with the propionic acid moiety, might confer distinct chemical properties, such as reactivity, solubility, and biological activity, distinguishing it from similar compounds.
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
3-(4-cyano-2-ethyl-6-methylphenyl)propanoic acid |
InChI |
InChI=1S/C13H15NO2/c1-3-11-7-10(8-14)6-9(2)12(11)4-5-13(15)16/h6-7H,3-5H2,1-2H3,(H,15,16) |
InChI 键 |
NDNCVJWDYARBKH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC(=C1)C#N)C)CCC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
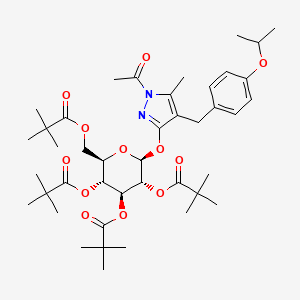


![[5-(2-Chlorophenyl)-2-thienyl]methanol](/img/structure/B8395285.png)
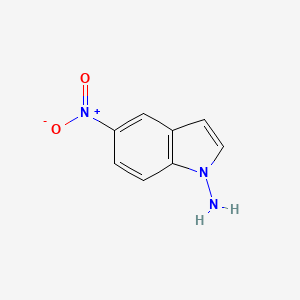
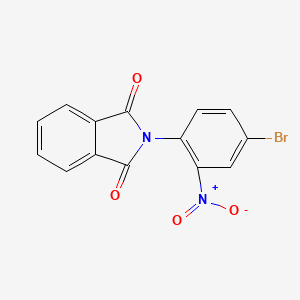
![3-[2-(Quinolin-2-yl)ethenyl]benzaldehyde](/img/structure/B8395307.png)
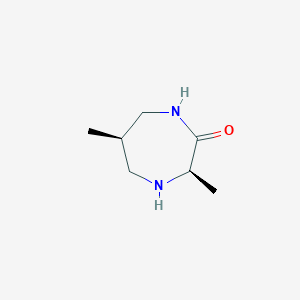


![4-[2-(2-bromophenyl)-ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B8395351.png)


